3-Methyl-2,4-hexadiene

Descripción general

Descripción

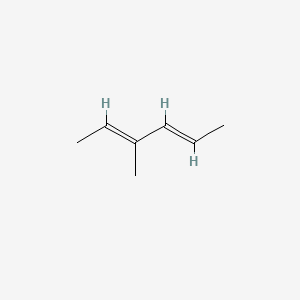

3-Methyl-2,4-hexadiene is a hydrocarbon with the chemical formula C7H12. It is an unsaturated compound that contains two double bonds. This compound is used in various scientific research applications, including as a reagent in organic synthesis and as a reactant in the production of polymers.

Aplicaciones Científicas De Investigación

Catalytic Hydrogenation

3-Methyl-2,4-hexadiene has been studied in the context of catalytic hydrogenation. For instance, tris(acetonitrile)tricarbonylchromium(0) has been found to catalyze the 1,4-addition of hydrogen to dienes like 2,4-hexadiene. This process is significant for its efficiency at low temperatures and pressures, with turnover numbers for the catalyst exceeding 3000 (Schroeder & Wrighton, 1974).

Biodiesel Fuel Representation

In renewable energy research, compounds like 2,4-hexadiene have been included in skeletal mechanisms representing biodiesel fuels. These mechanisms are formulated to simulate the combustion characteristics of biodiesel fuels in engines, providing insights into ignition delay times, species concentrations, and soot prediction (Bai, Wang, & Wang, 2021).

Nuclear Magnetic Resonance Studies

2,4-Hexadiene has been analyzed using nuclear magnetic resonance (NMR) for studying coupling constants. This research is essential for understanding the molecular structure and behavior of such compounds (Albriktsen, Cunliffe, & Harris, 1970).

Atmospheric Chemistry

The atmospheric chemistry of muconaldehydes, derived from compounds like 2,4-hexadiene, has been investigated. Understanding the reactions of these compounds with OH and O3 is crucial for assessing their environmental impact and behavior in atmospheric conditions (Klotz, Bierbach, Barnes, & Becker, 1995).

Polymerization Research

Studies on the polymerization of hexadienes, including 2,4-hexadiene, have led to the development of various functional polymers. This research contributes to materials science, particularly in the creation of new types of polymers with specific properties (Hustad & Coates, 2002).

Propiedades

IUPAC Name |

(2E,4E)-3-methylhexa-2,4-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12/c1-4-6-7(3)5-2/h4-6H,1-3H3/b6-4+,7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOXWOWPVSGRFCZ-YDFGWWAZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=C/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Avocado Research MSDS] | |

| Record name | 2,4-Hexadiene, 3-methyl- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10389 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

3-Methyl-2,4-hexadiene | |

CAS RN |

28823-42-9 | |

| Record name | 2,4-Hexadiene, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028823429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Phenyl-3-(pyridin-4-yl)imidazo[1,2-a]pyridine](/img/structure/B1609387.png)

![4-Chloro-3H-imidazo[4,5-c]pyridin-2-ol](/img/structure/B1609395.png)

![4-[5-(4-Formylphenoxy)pentoxy]benzaldehyde](/img/structure/B1609403.png)